

An In-depth Technical Guide to the Thermophysical Properties of Brominated Benzoic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,4,5-trifluorobenzoic acid

Cat. No.: B021312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of brominated benzoic acids. Focusing on the ortho-, meta-, and para-isomers (2-, 3-, and 4-bromobenzoic acid), this document is designed to be a vital resource for researchers, scientists, and professionals in the field of drug development. Understanding these properties is critical for predicting the behavior of these compounds in various chemical and biological systems, ensuring safe handling and storage, and optimizing processes such as formulation and synthesis.

Core Thermophysical Data

The following tables summarize the key quantitative thermophysical data for the monobrominated benzoic acid isomers, facilitating easy comparison.

Table 1: General and Physical Properties

Property	2-Bromobenzoic Acid	3-Bromobenzoic Acid	4-Bromobenzoic Acid
CAS Number	88-65-3[1]	585-76-2[2]	586-76-5[3]
Molecular Formula	C ₇ H ₅ BrO ₂	C ₇ H ₅ BrO ₂	C ₇ H ₅ BrO ₂
Molecular Weight	201.02 g/mol	201.02 g/mol [2]	201.02 g/mol [3]
Appearance	White to pale yellow crystalline powder	White to light yellow crystalline solid[2][4]	Colorless to red crystals[5]
Melting Point (°C)	147-150[1]	155-158[1]	252-254[6]
Boiling Point (°C)	>100	>280	253-258[7]
Density (g/cm ³)	1.70[4]	1.894[3][8]	

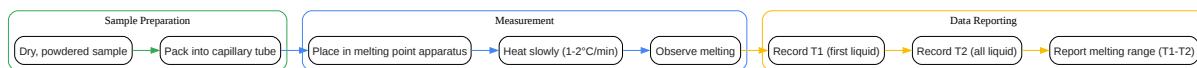
Table 2: Solubility Data

Solvent	2-Bromobenzoic Acid	3-Bromobenzoic Acid	4-Bromobenzoic Acid
Water	Slightly soluble	Moderately soluble[2][4]	Slightly soluble (hot)
Ethanol	Soluble (100 mg/mL in 95%)	Soluble (50 mg/mL in 95%)	Soluble (5%)
Methanol	Soluble (50 mg/mL)		
Diethyl Ether	Slightly soluble	Slightly soluble	
Acetone	More soluble[4]		
Chloroform	More soluble[4]		

Table 3: Thermodynamic Properties

Property	2-Bromobenzoic Acid	3-Bromobenzoic Acid	4-Bromobenzoic Acid
Enthalpy of Fusion (kJ/mol)	24.91	7.378 kcal/mol	
Enthalpy of Sublimation (kJ/mol)	99.2 - 105.9	103.1 - 107.6	

Experimental Protocols


Detailed methodologies for determining the key thermophysical properties of brominated benzoic acids are provided below. These protocols are based on standard laboratory techniques for organic compounds.

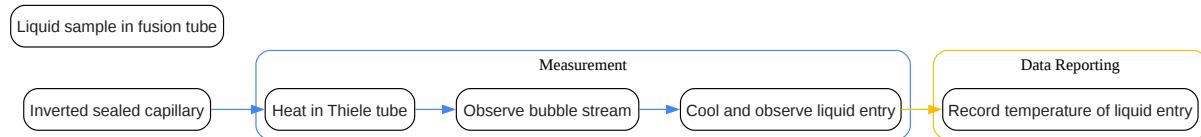
Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a brominated benzoic acid sample melts.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered brominated benzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9][10]
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[9]
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[11]
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.[11]
- **Reporting:** The melting point is reported as the range T1-T2.[11]

[Click to download full resolution via product page](#)


Workflow for Melting Point Determination.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of a liquid brominated benzoic acid equals the atmospheric pressure.

Methodology:

- Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[12][13]
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil in a Thiele tube).[14]
- Heating: The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[15]
- Observation: The heating is stopped when a rapid and continuous stream of bubbles is observed. The liquid will begin to enter the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[14][15]

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination.

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of a brominated benzoic acid in a specific solvent at a given temperature.

Methodology:

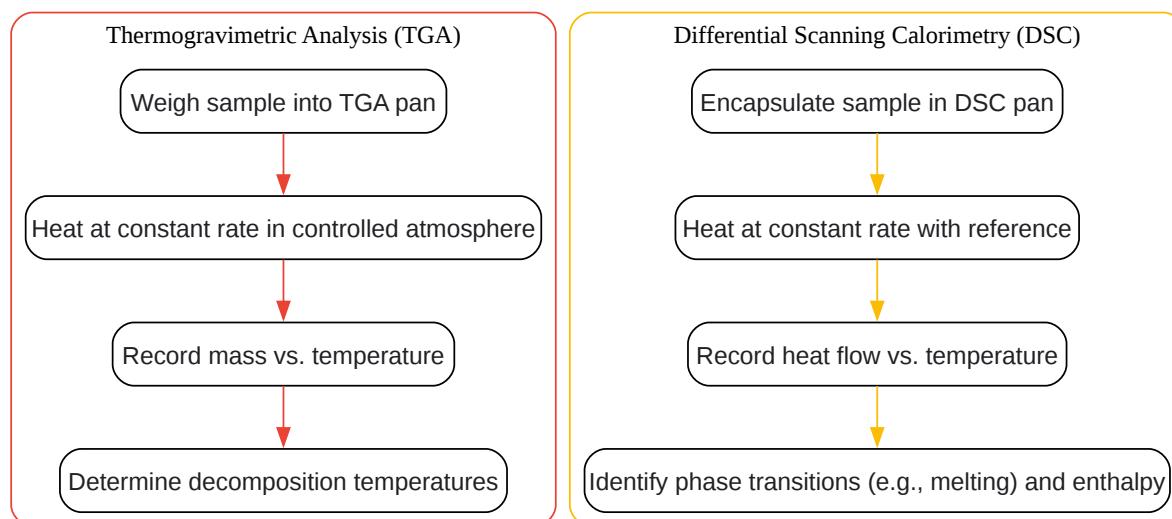
- Equilibration: An excess amount of the solid brominated benzoic acid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Solvent Evaporation: A known volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated to leave the dissolved solid.
- Quantification: The container with the solid residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.
- Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

[Click to download full resolution via product page](#)

Workflow for Solubility Determination.

Thermal Analysis (TGA and DSC)

Objective: To evaluate the thermal stability and phase transitions of brominated benzoic acids.


Thermogravimetric Analysis (TGA):

- Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan. [16]
- Instrument Setup: The sample is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen). [16]
- Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range. [16]
- Data Acquisition: The mass of the sample is recorded as a function of temperature.
- Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition.

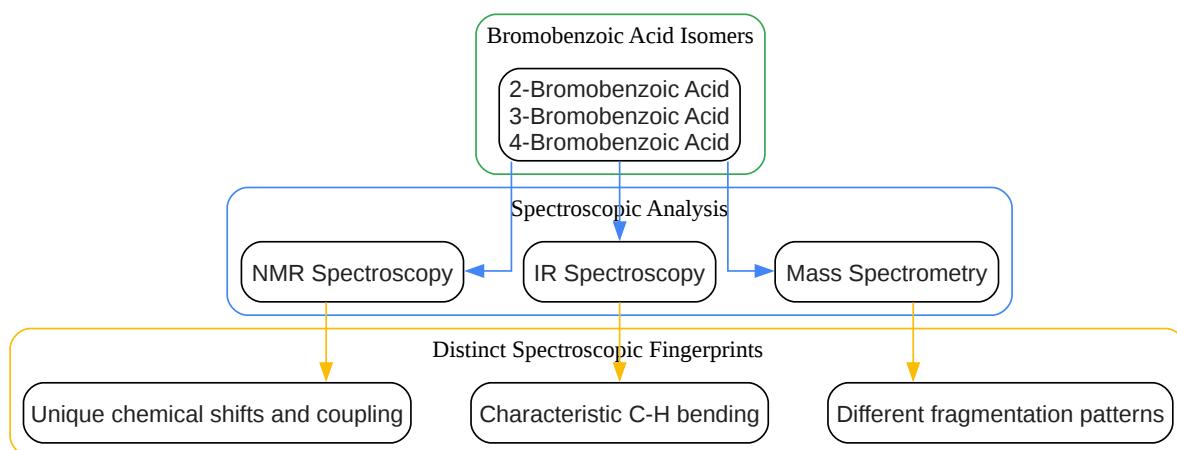
Differential Scanning Calorimetry (DSC):

- Sample Preparation: A small, accurately weighed sample (2-5 mg) is encapsulated in a DSC pan. An empty pan is used as a reference. [16]
- Instrument Setup: The sample and reference pans are placed in the DSC cell under a controlled atmosphere. [16]

- Heating Program: The sample is heated at a constant rate.
- Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.
- Analysis: The resulting DSC thermogram shows endothermic peaks for melting and other phase transitions, and exothermic peaks for processes like crystallization or decomposition. The enthalpy of fusion can be calculated from the area of the melting peak.[\[11\]](#)

[Click to download full resolution via product page](#)

Workflow for Thermal Analysis.


Isomer Differentiation via Spectroscopic Methods

The positional isomers of bromobenzoic acid can be effectively distinguished using various spectroscopic techniques.[\[17\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and splitting patterns in ^1H and ^{13}C NMR spectra are unique for each isomer due to the different electronic environments of the protons and carbon atoms.

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum are characteristic of the substitution pattern.[17]

Mass Spectrometry (MS): While all isomers show a characteristic M+2 isotopic peak for bromine, their fragmentation patterns upon ionization can differ, aiding in their identification.[17]

[Click to download full resolution via product page](#)

Workflow for Isomer Differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-bromobenzoic acid [stenutz.eu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. byjus.com [byjus.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermophysical Properties of Brominated Benzoic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021312#thermophysical-properties-of-brominated-benzoic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com